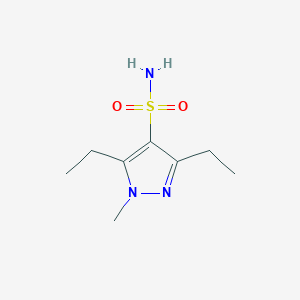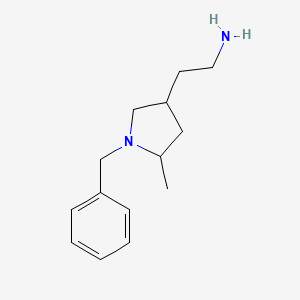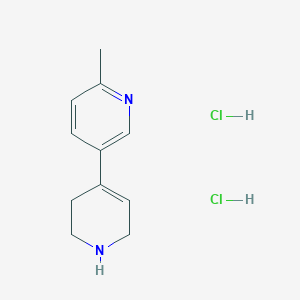![molecular formula C12H13NOS B1448150 [2-(2-エチルフェニル)チアゾール-4-イル]メタノール CAS No. 886367-55-1](/img/structure/B1448150.png)
[2-(2-エチルフェニル)チアゾール-4-イル]メタノール
説明
2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol (EPT) is a synthetic organic compound that has been used in research for decades. It is a derivative of thiazole, a heterocyclic compound containing a five-membered ring of two nitrogen atoms and three carbon atoms. EPT has been used in the synthesis of various compounds and has been studied for its potential applications in the fields of medicine, pharmacology, and biochemistry.
科学的研究の応用
抗菌作用
[2-(2-エチルフェニル)チアゾール-4-イル]メタノールを含むチアゾール誘導体は、抗菌作用について研究されてきました。これらの化合物は、さまざまな細菌株に対する強力な阻害剤として作用することができます。 例えば、チアゾール環の修飾は、薬剤耐性菌に対して有効性を示しており、新しい抗生物質の開発において有益です .
抗がん研究
チアゾール化合物は、細胞増殖を阻害する能力から、潜在的な抗がん剤として特定されています。研究では、健康な細胞を温存しながら、癌細胞を標的にできる選択的な細胞毒性剤として作用するチアゾール誘導体を合成することに重点が置かれています。 この選択性は、化学療法に一般的に関連する副作用を軽減するために不可欠です .
神経保護効果
チアゾール誘導体の神経保護の可能性は、別の関心のある分野です。これらの化合物は、酸化ストレスやその他の神経毒性因子によって引き起こされる損傷から神経細胞を保護することが示されています。 このアプリケーションは、アルツハイマー病やパーキンソン病などの神経変性疾患の文脈において特に関連しています .
抗炎症および鎮痛効果
チアゾール誘導体は、有意な抗炎症および鎮痛作用を示します。それらは炎症反応を調節し、痛みを和らげることができます。これは、関節炎やその他の慢性疼痛障害などの状態に有益です。 そのメカニズムは、多くの場合、プロ炎症性サイトカインやシクロオキシゲナーゼなどの酵素の阻害を伴います .
抗ウイルスおよび抗レトロウイルス活性
研究では、チアゾール誘導体を抗ウイルス薬および抗レトロウイルス薬として使用することも検討されています。これらの化合物は、HIVを含むウイルスの複製を阻害することができ、ウイルス感染に対する治療的武器の一部となっています。 チアゾール構造の修飾は、それらの有効性を高め、耐性を減らすことを目的としています .
抗糖尿病活性
チアゾール誘導体は、糖尿病の治療の可能性について調査されてきました。それらは、糖尿病の管理において重要な因子である、インスリン感受性とグルコース代謝に影響を与えることができます。 チアゾールベースの抗糖尿病薬の開発は、有望な結果が得られている進行中の研究分野です .
抗酸化特性
チアゾール誘導体の抗酸化特性は、それらを細胞の酸化ストレス関連の損傷に対抗する候補にします。 このアプリケーションは、老化を予防し、心血管疾患など、酸化ストレスが関与する疾患を治療するのに役立ちます .
農業用途
農業では、チアゾール誘導体が、殺菌剤と殺虫剤を開発するために使用されています。植物病害と害虫を抑制する有効性は、作物の保護と収量向上に貢献します。 これらの化合物の環境への影響と安全性プロファイルは、それらの開発における重要な考慮事項です .
作用機序
Thiazoles
are important heterocyclic compounds that exhibit a wide range of biological activities . They have been found in many potent biologically active compounds, such as antimicrobial, antifungal, anti-inflammatory, antitumor, antiviral, and antioxidant drugs . The biological outcomes of thiazoles can be greatly affected by the substituents on the thiazole ring .
Target of Action
For example, some thiazoles act as inhibitors for certain kinases .
Mode of Action
The mode of action of thiazoles can vary depending on their structure and the specific biological target. Some thiazoles act by inhibiting key enzymes in biological pathways .
Biochemical Pathways
Thiazoles can affect a variety of biochemical pathways. For instance, some thiazoles have been found to inhibit the production of nitric oxide, a molecule involved in many physiological and pathological processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of thiazoles can vary widely depending on their specific structure. Some thiazoles have been found to exhibit good bioavailability .
Result of Action
The result of the action of thiazoles can vary depending on their specific targets and mode of action. Some thiazoles have been found to have antifungal and antibacterial activities .
Action Environment
The action, efficacy, and stability of thiazoles can be influenced by various environmental factors. For example, the presence of certain enzymes in the body can affect the metabolism and hence the action of thiazoles .
生化学分析
Biochemical Properties
[2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, thiazole derivatives, including [2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol, have been shown to exhibit antioxidant, antimicrobial, and anti-inflammatory properties . These interactions are crucial for the compound’s biological activity and therapeutic potential.
Cellular Effects
The effects of [2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been reported to affect the expression of genes involved in oxidative stress response and inflammation . This modulation can lead to changes in cellular behavior, such as increased resistance to oxidative damage and reduced inflammatory responses.
Molecular Mechanism
At the molecular level, [2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, thiazole derivatives have been shown to inhibit certain enzymes involved in the inflammatory response, thereby reducing inflammation . Additionally, [2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of [2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol in laboratory settings are essential for understanding its stability and long-term impact on cellular function. Studies have shown that thiazole derivatives, including [2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol, are relatively stable under various conditions . Over time, the compound may undergo degradation, which can affect its biological activity. Long-term studies have also indicated that prolonged exposure to [2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol can lead to sustained changes in cellular function, such as altered gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of [2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as reduced inflammation and oxidative stress . At higher doses, [2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol can cause toxic or adverse effects, including cellular damage and impaired organ function. These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
[2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, thiazole derivatives have been shown to modulate the activity of enzymes involved in oxidative metabolism and detoxification . These interactions can lead to changes in the levels of key metabolites, affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of [2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol within cells and tissues are critical for its biological activity. The compound can interact with specific transporters and binding proteins, facilitating its uptake and distribution . Additionally, [2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol may accumulate in certain tissues, influencing its localization and activity.
Subcellular Localization
The subcellular localization of [2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol is essential for its function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect the activity and function of [2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol, influencing its interactions with other biomolecules and its overall biological activity.
特性
IUPAC Name |
[2-(2-ethylphenyl)-1,3-thiazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NOS/c1-2-9-5-3-4-6-11(9)12-13-10(7-14)8-15-12/h3-6,8,14H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNTUVPMWGSQTJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C2=NC(=CS2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[4-Hydroxy-1-(propan-2-yl)piperidin-4-yl]acetic acid hydrochloride](/img/structure/B1448070.png)




![[1-(4-Fluorophenyl)-3-methylazetidin-3-yl]methanol](/img/structure/B1448079.png)

![3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1448085.png)
![Furo[3,2-b]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1448086.png)
![[2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrobromide](/img/structure/B1448089.png)

